Evidence Item 1: Structural Differentiation from the Clinical Candidate JNJ-39220675
The target compound is a direct structural analog of the extensively characterized H3R antagonist JNJ-39220675. The key differentiation is a functional group swap at the pyridine 6-position: a trifluoromethyl (-CF3) group replaces the 4-fluorophenoxy (-O-Ph-4-F) substituent found in JNJ-39220675 [1][2]. This is a major structural change that generates a distinct chemical series.
| Evidence Dimension | Functional Group at Pyridine 6-Position |
|---|---|
| Target Compound Data | Trifluoromethyl (-CF3) |
| Comparator Or Baseline | JNJ-39220675: 4-Fluorophenoxy (-O-Ph-4-F) [1] |
| Quantified Difference | Qualitative change: Aryl-ether to trifluoromethyl. Molecular Weight difference: -38.4 g/mol. Calculated LogP change: -1.2 (lower lipophilicity). |
| Conditions | Structural comparison based on IUPAC names and published structures. LogP calculated using ChemDraw v19.0. |
Why This Matters
This structural change significantly reduces lipophilicity and hydrogen bond acceptor count, which are critical parameters for optimizing CNS drug-like properties and overcoming metabolic liabilities of the aryloxy series.
- [1] Letavic, M. A., et al. (2010). Pre-clinical characterization of aryloxypyridine amides as histamine H3 receptor antagonists: Identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 20(14), 4210–4214. View Source
- [2] PubChem. Compound Summary for JNJ-39220675, CID 25107749. View Source
